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Post-synaptic density-95, disks-large, and zonula occludens-1 (PDZ) domains are highly

conserved protein-protein interaction modules crucial for the assembly of signaling complexes.

[1][2][3] These domains, typically 80-90 amino acids in length, recognize and bind to specific

short peptide motifs, most commonly found at the C-terminus of target proteins.[1][2] By acting

as molecular scaffolds, PDZ-containing proteins play a pivotal role in cellular processes such

as signal transduction, cell polarity, and protein trafficking.

MDA-9/Syntenin is a scaffolding protein that contains two tandem PDZ domains, PDZ1 and

PDZ2. It is implicated in various tumorigenic pathways, making it a therapeutic target. The

small molecule inhibitor, PDZ1i (also known as 113B7), was developed through fragment-

based drug design and NMR screening to selectively target the PDZ1 domain of MDA-

9/Syntenin. PDZ1i has been shown to effectively inhibit cancer cell invasion and metastasis in

various models, including glioblastoma, prostate cancer, and breast cancer.

Quantitative Data on PDZ1i and Related Inhibitors
The binding affinity and inhibitory concentration of PDZ1i and other relevant molecules

targeting the PDZ domains of MDA-9/Syntenin have been characterized using various

biophysical techniques. A summary of these quantitative data is presented below.
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Compound
Target
Domain(s)

Technique
Binding
Affinity (Kd) /
IC50

Reference

PDZ1i
MDA-9/Syntenin

PDZ1
Not Specified 21 µM

PDZ1i
MDA-9/Syntenin

PDZ1
Not Specified Kd = 23 µM

IVMT-Rx-3

(PDZ1i/2i)

MDA-9/Syntenin

PDZ1 & PDZ2

Microscale

Thermophoresis

(MST)

Kd = 63 ± 11 µM

FITC-labeled

TNEFYF peptide

MDA-9/Syntenin

PDZ1

Fluorescence

Depolarization
0.094 mM

FITC-labeled

TNEFYF peptide

MDA-9/Syntenin

PDZ2

Fluorescence

Depolarization
0.29 mM

PI1A
MDA-9/Syntenin

PDZ1
Competitive FP 0.17 mM

PI2A
MDA-9/Syntenin

PDZ2
Competitive FP 0.51 mM

Optimized

Dimeric Peptide

13-13

MDA-9/Syntenin

Tandem PDZ
Not Specified KD = 0.21 µM

Mechanism of Action and Signaling Pathways
PDZ1i selectively binds to the PDZ1 domain of MDA-9/Syntenin, disrupting its ability to interact

with downstream signaling partners. This inhibition has been shown to impact several critical

cancer-related signaling pathways. By blocking these interactions, PDZ1i effectively

counteracts signaling from key players like c-Src, Focal Adhesion Kinase (FAK), and Epidermal

Growth Factor Receptor (EGFR). This leads to the deactivation of downstream effectors such

as NF-κB and STAT3, culminating in the reduced expression of metastatic genes, including

Matrix Metalloproteinases MMP-2 and MMP-9, and the cytokine IL-1β.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Disrupted by PDZ1i

Cell Membrane

Cytoplasm

Nucleus

IGF-1R / EGFR MDA-9/Syntenin
 Binds

PDZ1

PDZ2

c-Src / FAK
Complex

 Activates

PDZ1i
 Inhibits

STAT3

NF-κB

Metastasis-Associated Genes
(MMP-2, MMP-9, IL-1β)

 Upregulates

 Upregulates

Click to download full resolution via product page

Caption: PDZ1i inhibits MDA-9/Syntenin's PDZ1 domain, blocking pro-metastatic signaling.

Experimental Protocols
The interaction between PDZ1i and the PDZ1 domain can be characterized by several key

biophysical and cell-based assays.

Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to measure molecular binding events. It is particularly

useful for screening inhibitors in a competitive binding format.

Objective: To determine the binding affinity (Ki) of PDZ1i for the PDZ1 domain by competing

against a fluorescently labeled peptide ligand.

Protocol:

Reagent Preparation:
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Prepare a stock solution of purified recombinant MDA-9/Syntenin PDZ1 domain protein in

a suitable buffer (e.g., PBS, pH 7.4).

Prepare a stock solution of a high-affinity, fluorescently labeled peptide ligand known to

bind the PDZ1 domain (e.g., FITC-TNEFYF).

Prepare serial dilutions of the unlabeled inhibitor, PDZ1i.

Assay Setup:

In a 96-well or 384-well black microplate, add a fixed concentration of the PDZ1 domain

and the fluorescent peptide. The concentration of the PDZ1 domain should be close to the

Kd of the fluorescent peptide interaction.

Add the serially diluted PDZ1i to the wells. Include controls with no inhibitor (maximum

polarization) and no protein (minimum polarization).

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach

binding equilibrium.

Data Acquisition:

Measure the fluorescence polarization using a plate reader equipped with appropriate

excitation and emission filters for the fluorophore.

Data Analysis:

Plot the measured polarization values against the logarithm of the PDZ1i concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can

then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Fluorescence Polarization
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Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing

kinetic data (kon, koff) and binding affinity (KD).

Objective: To determine the association and dissociation rate constants for the PDZ1i-PDZ1

interaction.

Protocol:

Chip Preparation and Ligand Immobilization:
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Select a suitable sensor chip (e.g., CM5).

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide

(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Immobilize the purified PDZ1 domain protein onto the activated surface via amine coupling

to a target density (e.g., 3000-5000 RU).

Deactivate any remaining active esters using ethanolamine.

Analyte Binding:

Prepare a series of dilutions of PDZ1i (the analyte) in running buffer (e.g., HBS-EP+).

Inject the PDZ1i solutions sequentially over the sensor surface at a constant flow rate,

starting with the lowest concentration.

Monitor the change in response units (RU) in real-time to observe the association phase.

Dissociation and Regeneration:

After each injection, switch back to running buffer to monitor the dissociation of PDZ1i
from the immobilized PDZ1 domain.

If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining

bound analyte before the next injection.

Data Analysis:

Subtract the response from a reference flow cell to correct for bulk refractive index

changes.

Globally fit the association and dissociation curves from all analyte concentrations to a

suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium

dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)
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ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of all thermodynamic parameters of the interaction (KD, ΔH, ΔS, and

stoichiometry n) in a single experiment.

Objective: To provide a complete thermodynamic profile of the PDZ1i-PDZ1 interaction.

Protocol:

Sample Preparation:

Thoroughly dialyze both the purified PDZ1 domain protein and the PDZ1i inhibitor into the

same buffer to minimize heats of dilution.

Accurately determine the concentrations of both solutions.

Degas both solutions immediately before the experiment.

Experiment Setup:

Load the PDZ1 domain solution (typically 10 µM) into the sample cell of the calorimeter.

Load the PDZ1i solution (typically 10-20 times the protein concentration, e.g., 100 µM) into

the injection syringe.

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

Titration:

Perform a series of small, sequential injections (e.g., 2 µL) of the PDZ1i solution into the

sample cell containing the PDZ1 domain.

Record the heat change after each injection. As the protein becomes saturated with the

ligand, the magnitude of the heat change will decrease.

Data Analysis:

Integrate the heat flow peaks for each injection to determine the heat change per mole of

injectant.
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Plot the heat change against the molar ratio of PDZ1i to PDZ1 domain.

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic

parameters: KD (or KA), ΔH, and the stoichiometry (n).

Cell-Based Invasion Assay
Cell-based assays are essential for evaluating the functional consequences of inhibiting the

PDZ1i-PDZ1 interaction in a biological context. The Matrigel invasion assay is commonly used

to assess the invasive potential of cancer cells.

Objective: To determine the effect of PDZ1i on the invasive capability of cancer cells that

overexpress MDA-9/Syntenin.

Protocol:

Cell Culture:

Culture a relevant cancer cell line (e.g., glioblastoma T98G or U87 cells) known to express

high levels of MDA-9/Syntenin.

Assay Preparation:

Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of

Matrigel, a reconstituted basement membrane matrix.

Pre-treat the cells with PDZ1i or a vehicle control (e.g., DMSO) for a specified duration.

Invasion Assay:

Harvest the pre-treated cells and resuspend them in a serum-free medium.

Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.

Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine

serum (FBS).

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
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Quantification:

After incubation, remove the non-invading cells from the top surface of the membrane.

Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal

violet).

Count the number of stained cells in several random fields under a microscope.

Data Analysis:

Compare the number of invading cells in the PDZ1i-treated group to the vehicle control

group to determine the percentage of inhibition of invasion.

Logical Flow of PDZ1i Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PDZ1i (Small Molecule)

Binds to PDZ1 Domain
of MDA-9/Syntenin

Disruption of Protein-Protein
Interactions (e.g., with EGFR, Src)

Inhibition of Downstream
Signaling Cascades

(NF-κB, STAT3)

Decreased Expression of
Metastasis-Related Genes

(MMPs, IL-1β)

Reduced Cellular Invasion,
Metastasis, and Angiogenesis

Click to download full resolution via product page

Caption: Logical cascade from PDZ1i binding to its anti-metastatic cellular effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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